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Compound of Interest

Compound Name:
2-(Azido-PEG3-amido)-1,3-

bis(NHS Ester)

Cat. No.: B8106308 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of two structurally distinct yet functionally

related trifunctional crosslinkers: N-(Azido-PEG3)-N-bis(PEG3-NHS ester) and 2-(Azido-
PEG3-amido)-1,3-bis(NHS Ester). These reagents are pivotal in the field of bioconjugation,

enabling the synthesis of complex biomolecular architectures with applications in drug delivery,

diagnostics, and proteomics.

Introduction to Azido-PEG3-bis(NHS Ester) Linkers
Azido-PEG3-bis(NHS Ester) linkers are heterotrifunctional molecules that incorporate three key

chemical features: an azide group, a polyethylene glycol (PEG) spacer, and two N-

hydroxysuccinimide (NHS) esters. This unique combination of reactive groups allows for a two-

step, orthogonal conjugation strategy. The NHS esters react efficiently with primary amines,

such as those found on the side chains of lysine residues in proteins, to form stable amide

bonds. The azide group provides a bioorthogonal handle for subsequent modification via "click

chemistry," most commonly through copper-catalyzed (CuAAC) or strain-promoted (SPAAC)

azide-alkyne cycloaddition reactions, or through the Staudinger ligation.

The PEG spacer enhances the solubility and flexibility of the linker and the resulting conjugate,

which can reduce steric hindrance and improve the pharmacokinetic properties of therapeutic

molecules.
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Molecular and Physicochemical Properties
Two commercially available linkers fit the general description of Azido-PEG3-bis(NHS Ester). It

is crucial for researchers to distinguish between them as their different structures will influence

the geometry and properties of the final conjugate.

Property
N-(Azido-PEG3)-N-
bis(PEG3-NHS ester)

2-(Azido-PEG3-amido)-1,3-
bis(NHS Ester)

Molecular Weight 820.84 g/mol [1] 658.62 g/mol [2]

Chemical Formula C₃₄H₅₆N₆O₁₇[1] C₂₆H₃₈N₆O₁₄[2]

Structure Symmetric, branched Branched

Purity Typically >95% Typically >95%[3]

Solubility Soluble in DCM[3]
Soluble in DCM, DMSO,

DMF[3]

Storage Conditions
-20°C, protected from

moisture[1][3]

-20°C, protected from

moisture[3]

Reaction Mechanisms and Signaling Pathways
The utility of Azido-PEG3-bis(NHS Ester) linkers lies in their ability to facilitate sequential and

orthogonal bioconjugation reactions.

Amine Acylation via NHS Ester
The first step in a typical workflow involves the reaction of the bis(NHS ester) with primary

amines on a target molecule. NHS esters are highly reactive towards nucleophilic primary

amines at a slightly basic pH (typically 7.2-8.5). The reaction proceeds via nucleophilic acyl

substitution, resulting in the formation of a stable amide bond and the release of N-

hydroxysuccinimide.

Due to the presence of two NHS esters, these linkers can be used to either conjugate two

different amine-containing molecules to a single linker or to potentially crosslink molecules.

Careful control of stoichiometry is essential to favor the desired reaction pathway.
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Bioorthogonal Azide Reactions
Once the azide-functionalized molecule is synthesized, the azide group can be selectively

reacted with a molecule containing a complementary functional group.

Click Chemistry (CuAAC and SPAAC): The azide group can undergo a [3+2] cycloaddition

reaction with an alkyne to form a stable triazole ring. This "click" reaction is highly efficient

and specific. The copper-catalyzed version (CuAAC) is very rapid, while the strain-promoted

version (SPAAC), which uses a strained cyclooctyne, is copper-free and thus more suitable

for use in living systems.

Staudinger Ligation: The azide can also react with a phosphine-containing molecule in a

Staudinger ligation to form a stable amide bond. This reaction is also bioorthogonal and

proceeds under mild conditions.

The choice of the bioorthogonal reaction depends on the specific application, the nature of the

molecules to be conjugated, and the presence of potentially interfering functional groups.

Experimental Protocols
The following are generalized protocols for the use of Azido-PEG3-bis(NHS Ester) linkers.

Optimization of reaction conditions, including stoichiometry, pH, temperature, and reaction time,

is recommended for each specific application.

General Protocol for Protein Labeling with Azido-PEG3-
bis(NHS Ester)
This protocol is a starting point for the labeling of proteins with an azide handle for subsequent

click chemistry.

Materials:

Protein to be labeled (in an amine-free buffer, e.g., PBS pH 7.4)

Azido-PEG3-bis(NHS Ester) linker

Anhydrous DMSO or DMF
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Desalting column or dialysis cassette for purification

Procedure:

Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-

10 mg/mL.

Prepare Linker Stock Solution: Immediately before use, dissolve the Azido-PEG3-bis(NHS

Ester) linker in anhydrous DMSO or DMF to a concentration of 10 mM.

Conjugation Reaction: Add a 5-20 fold molar excess of the linker stock solution to the protein

solution. The final concentration of the organic solvent should not exceed 10% (v/v).

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2

hours on ice.

Quenching: (Optional) Add quenching buffer to a final concentration of 50 mM to stop the

reaction. Incubate for 15 minutes at room temperature.

Purification: Remove excess, unreacted linker by size-exclusion chromatography (e.g., a

desalting column) or dialysis.

Characterization: The degree of labeling (DOL) can be determined using various methods,

such as MALDI-TOF mass spectrometry or by reacting the azide-labeled protein with a

fluorescently tagged alkyne and measuring the fluorescence.

Case Study: Synthesis of a Bispecific Heterodimer for
Prostate Cancer Imaging
A study by Ma et al. (2019) demonstrated the use of a symmetric trifunctional linker, consistent

with the structure of N-(Azido-PEG3)-N-bis(PEG3-NHS ester), for the synthesis of a bispecific

heterodimer for PET imaging of prostate cancer.[4]

Experimental Workflow:
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Synthesis of the Heterodimer:

A prostate-specific membrane antigen (PSMA) targeting motif and a neurotensin receptor

1 (NTR1) targeting motif, both containing primary amines, were conjugated to the

trifunctional linker.

The reaction was likely carried out in a stepwise manner or with careful control of

stoichiometry to favor the formation of the heterodimer over homodimers.

Radiolabeling via Click Chemistry:

The resulting azide-functionalized heterodimer was then radiolabeled with a fluorine-18

labeled bicyclononyne (BCN) probe via a strain-promoted azide-alkyne cycloaddition

(SPAAC) reaction.[4]

Quantitative Data from the Study:

Parameter Value

Binding Affinity (IC₅₀) of F-BCN-PSMA-NT Comparable to monomeric ligands

Tumor Uptake (PC-3, NTR1+/PSMA-) 1.4 ± 0.3 %ID/g

Tumor Uptake (LnCap, PSMA+/NTR1-) 1.3 ± 0.2 %ID/g

This study highlights the utility of Azido-PEG3-bis(NHS ester) linkers in constructing complex,

multi-component molecules for targeted diagnostics and therapeutics.

Applications in Drug Development
The unique properties of Azido-PEG3-bis(NHS Ester) linkers make them valuable tools in

various aspects of drug development.

Antibody-Drug Conjugates (ADCs): These linkers can be used to attach two drug molecules

to an antibody, potentially increasing the drug-to-antibody ratio (DAR). The azide group can

then be used for further functionalization, such as the attachment of an imaging agent or a

second therapeutic payload.
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PROTACs (Proteolysis Targeting Chimeras): 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester) is
particularly well-suited for the synthesis of PROTACs.[5] A PROTAC consists of a ligand that

binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a

linker. The bis(NHS ester) functionality allows for the conjugation of these two ligands, and

the azide can be used to attach other moieties.

Bispecific Antibodies and Proteins: As demonstrated in the case study, these linkers are ideal

for creating bispecific molecules that can simultaneously target two different antigens or

receptors. This is a promising strategy for treating heterogeneous diseases like cancer.[4]

Surface Modification: The NHS esters can be used to attach the linker to amine-

functionalized surfaces, such as nanoparticles or microarrays. The azide groups then provide

a platform for the immobilization of various biomolecules via click chemistry.

Visualizations
General Bioconjugation Workflow
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Step 1: Amine Conjugation Step 2: Bioorthogonal Azide Reaction

Azido-PEG3-bis(NHS Ester)
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Caption: General workflow for the synthesis of a trifunctional conjugate using Azido-PEG3-

bis(NHS Ester).

Signaling Pathway for PROTAC-Mediated Protein
Degradation
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Caption: Mechanism of action for a PROTAC utilizing a linker such as 2-(Azido-PEG3-
amido)-1,3-bis(NHS Ester).
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Conclusion
Azido-PEG3-bis(NHS Ester) crosslinkers are versatile and powerful tools for the construction of

complex bioconjugates. Their trifunctional nature, combining amine-reactive NHS esters with a

bioorthogonal azide handle, enables the precise and efficient synthesis of molecules for a wide

range of applications in research and drug development. A thorough understanding of their

chemical properties and reaction mechanisms, coupled with careful optimization of

experimental protocols, will allow researchers to fully harness the potential of these valuable

reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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